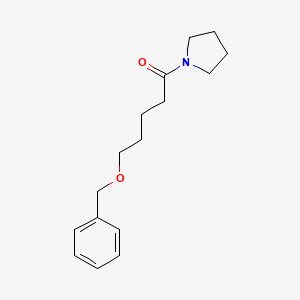
5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a pentanone backbone, with a pyrrolidine ring at the terminal position. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of pyrrolidine with a suitable halogenated pentanone derivative, followed by the introduction of the benzyloxy group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The scalability of the synthesis process is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pentanone carboxylic acid, while reduction could produce benzyloxy-pentanol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Benzyloxy)-1-(piperidin-1-YL)pentan-1-one
- 5-(Benzyloxy)-1-(morpholin-1-YL)pentan-1-one
- 5-(Benzyloxy)-1-(azepan-1-YL)pentan-1-one
Uniqueness
Compared to similar compounds, 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one stands out due to its specific combination of the benzyloxy group and pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application in various fields.
Propiedades
Número CAS |
117959-71-4 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
5-phenylmethoxy-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO2/c18-16(17-11-5-6-12-17)10-4-7-13-19-14-15-8-2-1-3-9-15/h1-3,8-9H,4-7,10-14H2 |
Clave InChI |
NIWCSUSNWBWLDV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CCCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
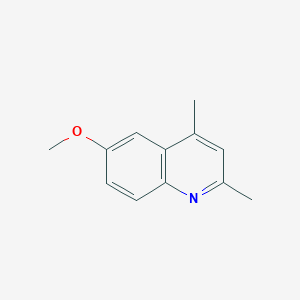
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
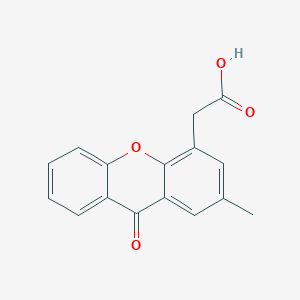
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
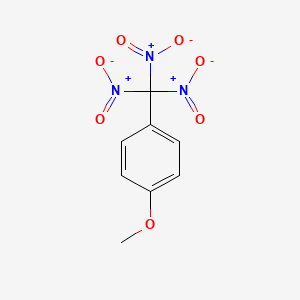
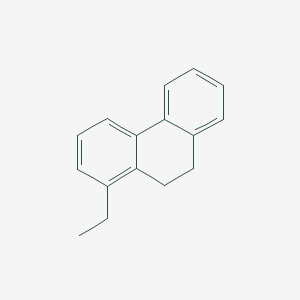
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
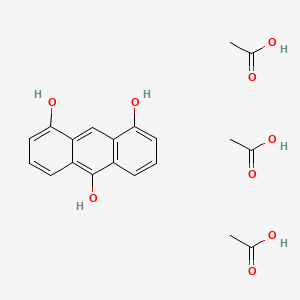
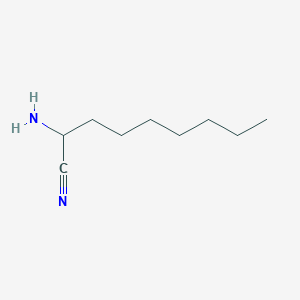
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
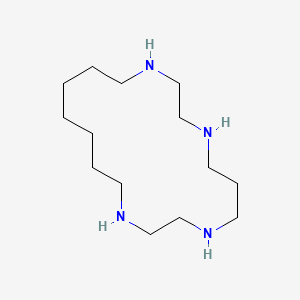
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
